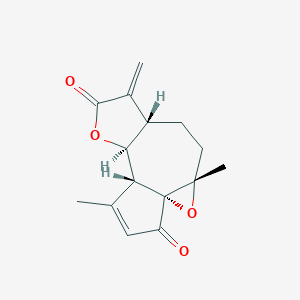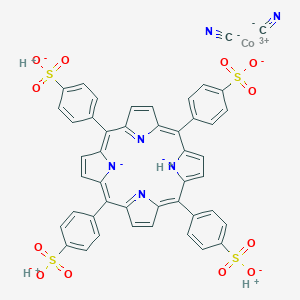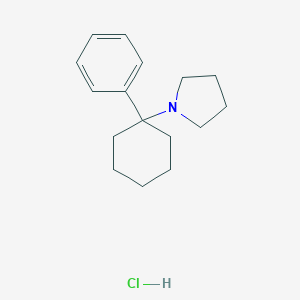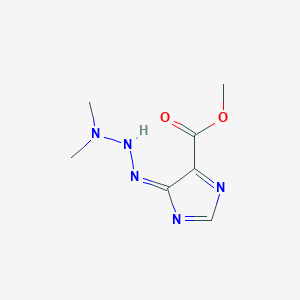
1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester, also known as DTIC or dacarbazine, is a synthetic chemotherapy drug that is used in the treatment of various types of cancers, including melanoma, Hodgkin's lymphoma, and sarcoma. DTIC is a prodrug that is metabolized in the liver to its active form, which then interferes with DNA synthesis and causes cancer cell death.
Mécanisme D'action
1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester is a prodrug that is metabolized in the liver to its active form, which then interferes with DNA synthesis by alkylating the DNA. This causes cross-linking of the DNA strands, which leads to cell death.
Effets Biochimiques Et Physiologiques
1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell growth, and the suppression of the immune system. 1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester has also been found to induce DNA damage and increase the expression of tumor suppressor genes.
Avantages Et Limitations Des Expériences En Laboratoire
1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester has several advantages for lab experiments, including its ability to induce DNA damage and cell death in cancer cells. However, it also has several limitations, including its toxicity and the potential for drug resistance.
Orientations Futures
There are several future directions for the study of 1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester and its anti-cancer properties. These include the development of new and more effective chemotherapy drugs, the identification of biomarkers for drug response, and the investigation of combination therapies that may increase the effectiveness of 1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester. Additionally, there is ongoing research into the mechanisms of drug resistance and how to overcome it.
Méthodes De Synthèse
1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester is synthesized by the reaction of 5-aminotetrazole with methyl chloroformate, followed by the reaction with hydrazine to form 5-(3,3-dimethyl-1-triazenyl) imidazole-4-carboxamide. This intermediate is then reacted with methyl iodide to form 1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester.
Applications De Recherche Scientifique
1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester has been extensively studied for its anti-cancer properties and has been used in numerous clinical trials. It has been found to be effective in the treatment of melanoma, Hodgkin's lymphoma, and sarcoma. 1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester is often used in combination with other chemotherapy drugs to increase its effectiveness.
Propriétés
Numéro CAS |
10197-64-5 |
|---|---|
Nom du produit |
1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester |
Formule moléculaire |
C7H11N5O2 |
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
methyl 4-[(E)-dimethylaminodiazenyl]-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C7H11N5O2/c1-12(2)11-10-6-5(7(13)14-3)8-4-9-6/h4H,1-3H3,(H,8,9)/b11-10+ |
Clé InChI |
XCVJUTOZUXOGDF-UXBLZVDNSA-N |
SMILES isomérique |
CN(C)N/N=C/1\C(=NC=N1)C(=O)OC |
SMILES |
CN(C)N=NC1=C(NC=N1)C(=O)OC |
SMILES canonique |
CN(C)NN=C1C(=NC=N1)C(=O)OC |
Synonymes |
methyl (5Z)-5-(dimethylaminohydrazinylidene)imidazole-4-carboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



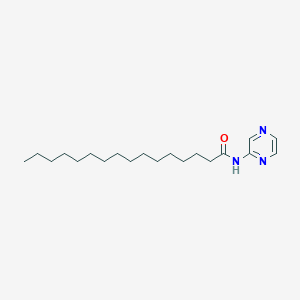
![[2-[(6S,8S,10R,13S,14S,16R,17R)-6-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B161927.png)
![(1S,4S,5R,9S,10R,13S,14R)-14-(Hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B161928.png)
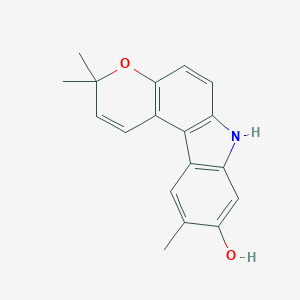
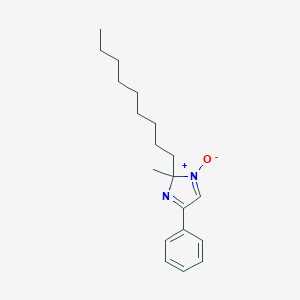
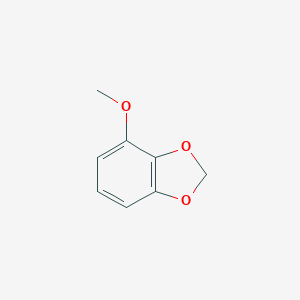
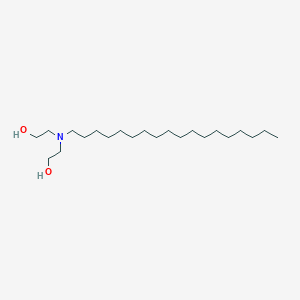
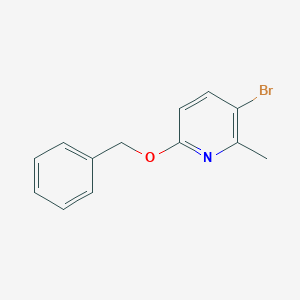
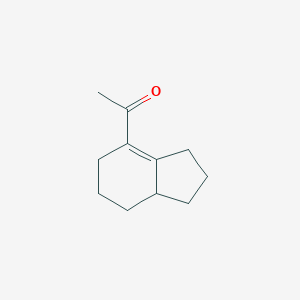
![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B161958.png)
![(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B161960.png)
